3-Bromo-4-(2-methoxyphenyl)pyridine
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Overview
Description
3-Bromo-4-(2-methoxyphenyl)pyridine: is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2-methoxyphenyl)pyridine typically involves the bromination of 4-(2-methoxyphenyl)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a light source to facilitate the bromination reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination techniques on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(2-methoxyphenyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-methoxyphenyl)pyridine in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group for substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the coupling partner .
Comparison with Similar Compounds
- 4-Bromo-2-methoxypyridine
- 3-Bromo-4-methylpyridine
- 4-Bromo-2-methylpyridine
Comparison: 3-Bromo-4-(2-methoxyphenyl)pyridine is unique due to the presence of both a bromine atom and a methoxyphenyl group, which can influence its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H10BrNO |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
3-bromo-4-(2-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-5-3-2-4-10(12)9-6-7-14-8-11(9)13/h2-8H,1H3 |
InChI Key |
NBVFMEKAPRRZFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NC=C2)Br |
Origin of Product |
United States |
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